6-O-去甲氧基乙基-6-O-氯乙基厄洛替尼盐酸盐

描述

Synthesis Analysis

The synthesis of Erlotinib Hydrochloride, from which the modified compound is derived, has been explored through various methods aiming at improving yield, reducing costs, and enhancing purity. Barghi et al. (2012) described an improved method for synthesizing Erlotinib Hydrochloride using an inexpensive reagent, ammonium formate, as an in situ hydrogen donor, achieving a 92% yield at room temperature and overall synthesis completion in 7 steps with a 44% yield (Barghi et al., 2012). Similarly, Sun Jian (2013) and J. Min (2007) reported new synthetic routes that involve cyclization and Buchwald-Hartwig cross-coupling reactions, with total yields of 34% and 49%, respectively (Sun Jian, 2013), (J. Min, 2007).

Molecular Structure Analysis

Erlotinib Hydrochloride's molecular structure is characterized by non-covalent interactions, including hydrogen bonds and π-stacking, which are crucial for its pharmacological activity. A theoretical study by Aliabad and Chahkandi (2018) on Erlotinib Hydrochloride emphasized the importance of these interactions in forming a crystalline network, impacting its structural and optoelectronic properties (Aliabad & Chahkandi, 2018).

Chemical Reactions and Properties

The reactivity and transformation of Erlotinib Hydrochloride under various conditions have been extensively studied. Negreira et al. (2015) investigated its degradation during water chlorination, identifying nineteen transformation products, which highlight its chemical reactivity and the formation of potentially more toxic chlorinated products (Negreira et al., 2015).

Physical Properties Analysis

The physical properties of Erlotinib Hydrochloride, including solubility, stability, and form, are critical for its pharmacological effectiveness. Its stability under various stress conditions has been detailed by Mahajan et al. (2015), who found the drug to be stable under neutral, oxidative, and thermal stress conditions, but susceptible to acidic, basic, and photolytic degradation (Mahajan et al., 2015).

Chemical Properties Analysis

Erlotinib Hydrochloride's chemical properties, including its interaction with biological macromolecules, have been explored to understand its mechanism of action and potential side effects. Shahraki et al. (2021) studied its interaction with bovine liver catalase, showing significant structural and functional changes upon binding, which may contribute to understanding its pharmacodynamics (Shahraki et al., 2021).

科学研究应用

厄洛替尼在非小细胞肺癌(NSCLC)中的作用

厄洛替尼在治疗非小细胞肺癌(NSCLC)中的有效性已得到广泛研究。它是一种口服活性 EGFR/HER1 抑制剂,是癌症中关键调节途径的一部分。研究表明,厄洛替尼能够显着改善一线或二线化疗失败的 NSCLC 患者的总体生存期、无进展生存期和疾病相关症状的时间。这使得厄洛替尼成为三线治疗的重要选择,标志着 NSCLC 治疗的重大进展 (Blackhall, Rehman, & Thatcher, 2005).

药代动力学特征和治疗药物监测

厄洛替尼的药代动力学特征具有显着的变异性,这可能会影响疗效和耐受性。研究重点关注厄洛替尼的治疗药物监测(TDM),以优化其临床益处。这些研究表明,TDM 与肿瘤生物标志物的调整相结合,有助于个性化治疗以提高治疗效果 (Petit-Jean 等,2015).

与其他抗癌剂的联合治疗

正在进行厄洛替尼与其他抗癌剂(如贝伐单抗)联合治疗的研究,以探索协同作用。联合治疗背后的原理是针对肿瘤生长和耐药机制中涉及的多种途径,可能导致治疗效果和患者预后的改善。探索此类组合是通过利用不同治疗剂的互补作用机制来提高肿瘤学临床成功率的更广泛努力的一部分 (Efferth, 2017).

安全和危害

属性

IUPAC Name |

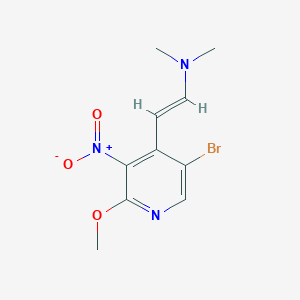

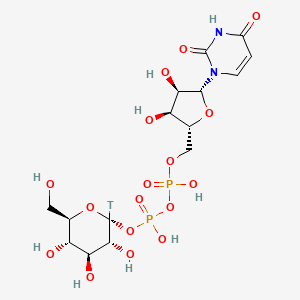

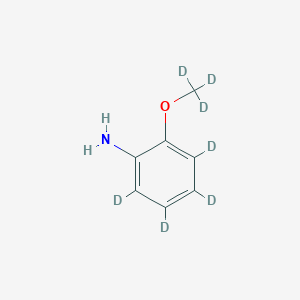

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFZBXSVTMDWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride | |

CAS RN |

183320-04-9 | |

| Record name | 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183320-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[2.2.1]heptane-2-carboxamide,2-amino-,endo-(+)-(9CI)](/img/no-structure.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)